molecular formula C10H16N2O B12847552 2-Dimethylaminomethyl-5-methoxy-phenylamine CAS No. 1134327-84-6

2-Dimethylaminomethyl-5-methoxy-phenylamine

Katalognummer: B12847552
CAS-Nummer: 1134327-84-6
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: DLARITXSXPMFDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Dimethylaminomethyl-5-methoxy-phenylamine is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a dimethylaminomethyl group and a methoxy group attached to a phenylamine core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-5-methoxy-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylamine derivative.

    Dimethylaminomethylation: The phenylamine derivative undergoes a dimethylaminomethylation reaction, where a dimethylaminomethyl group is introduced. This can be achieved using formaldehyde and dimethylamine under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylaminomethyl-5-methoxy-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Dimethylaminomethyl-5-methoxy-phenylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Dimethylaminomethyl-5-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Dimethylaminomethyl-4-methoxy-phenylamine
  • 2-Dimethylaminomethyl-5-ethoxy-phenylamine
  • 2-Dimethylaminomethyl-5-methoxy-benzylamine

Uniqueness

2-Dimethylaminomethyl-5-methoxy-phenylamine is unique due to the specific positioning of the dimethylaminomethyl and methoxy groups on the phenylamine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

1134327-84-6

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

2-[(dimethylamino)methyl]-5-methoxyaniline

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(13-3)6-10(8)11/h4-6H,7,11H2,1-3H3

InChI-Schlüssel

DLARITXSXPMFDZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=C(C=C(C=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.